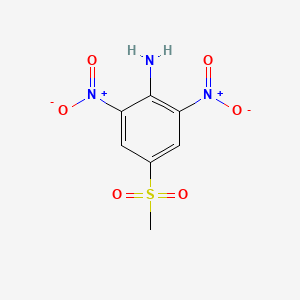
4-Methylsulfonyl-2,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfonyl)-2,6-dinitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methylsulfonyl group and two nitro groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-2,6-dinitroaniline typically involves the nitration of 4-(methylsulfonyl)aniline. The process begins with the sulfonation of aniline to introduce the methylsulfonyl group, followed by nitration to add the nitro groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 4-(methylsulfonyl)-2,6-dinitroaniline follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfonyl)-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Methylsulfonyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(methylsulfonyl)-2,6-dinitroaniline involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can also participate in reactions that modify the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfonyl)aniline: Lacks the nitro groups but shares the methylsulfonyl group.
2,6-Dinitroaniline: Lacks the methylsulfonyl group but has the nitro groups.
4-(Methylsulfonyl)phenylhydrazine: Contains a hydrazine group instead of an aniline group.
Uniqueness
4-(Methylsulfonyl)-2,6-dinitroaniline is unique due to the combination of the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
42760-39-4 |
|---|---|
Formule moléculaire |
C7H7N3O6S |
Poids moléculaire |
261.21 g/mol |
Nom IUPAC |
4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C7H7N3O6S/c1-17(15,16)4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 |
Clé InChI |
GZNCKEGJECDSPF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


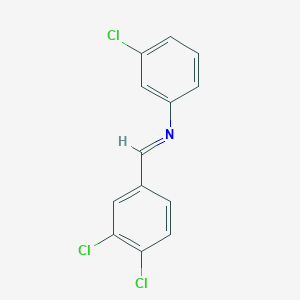
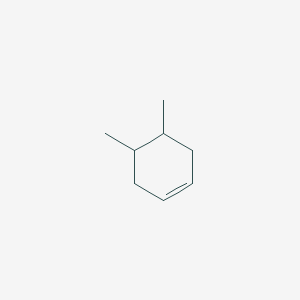

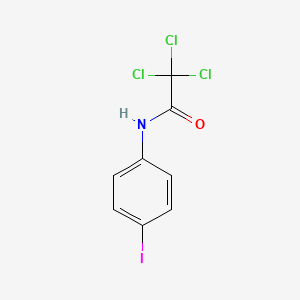
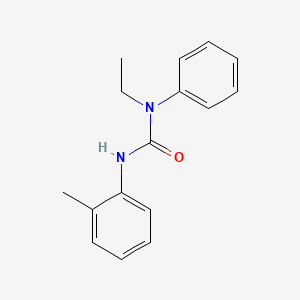



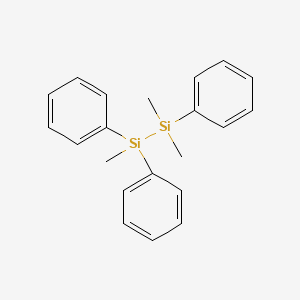
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
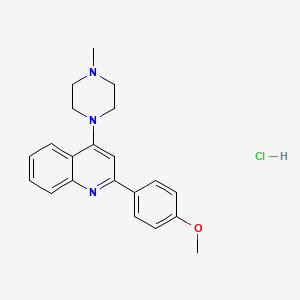
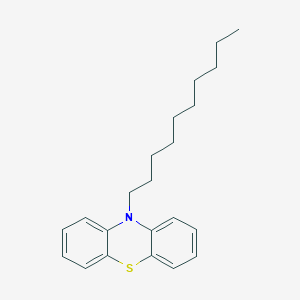
![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)

